molecular formula C14H11N5O4 B2794400 N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396758-47-6

N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2794400
CAS No.: 1396758-47-6
M. Wt: 313.273
InChI Key: OUHJSURBSZOFIT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that features a unique combination of furan, pyrazine, and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This can be achieved through the alkylation of furan with an appropriate alkyl halide.

    Synthesis of the pyrazine-2-carboxamide: This involves the reaction of pyrazine with a carboxylic acid derivative, such as an acid chloride or anhydride, under amide-forming conditions.

    Coupling of intermediates: The furan-2-ylmethyl intermediate is then coupled with the pyrazine-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the oxazole ring: The final step involves the cyclization of the coupled intermediate to form the oxazole ring, which can be achieved through a cyclodehydration reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide and oxazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted amides and oxazoles.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. The furan and pyrazine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide
  • N-(thiophen-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
  • N-(furan-2-ylmethyl)-2-(pyrimidine-2-carboxamido)oxazole-4-carboxamide

Uniqueness

N-(furan-2-ylmethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is unique due to the combination of its three heterocyclic rings, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c20-12(17-6-9-2-1-5-22-9)11-8-23-14(18-11)19-13(21)10-7-15-3-4-16-10/h1-5,7-8H,6H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHJSURBSZOFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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